molecular formula C28H33N3O8S B11636310 3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11636310
M. Wt: 571.6 g/mol
InChI Key: AAVSUZXGSYDHRX-SHHOIMCASA-N
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Description

3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidinone core, substituted with various functional groups that contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy and Methoxy Groups: These groups can be introduced via hydroxylation and methylation reactions, respectively.

    Attachment of the Morpholine and Sulfonyl Groups: These functional groups can be added through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Materials Science: Its unique chemical structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar in structure but with different substituents.

    3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar in structure but with different functional groups.

Uniqueness

The uniqueness of 3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H33N3O8S

Molecular Weight

571.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H33N3O8S/c1-37-22-6-2-20(3-7-22)25-24(27(33)28(34)31(25)11-10-29-12-16-38-17-13-29)26(32)21-4-8-23(9-5-21)40(35,36)30-14-18-39-19-15-30/h2-9,25,32H,10-19H2,1H3/b26-24+

InChI Key

AAVSUZXGSYDHRX-SHHOIMCASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)\O)/C(=O)C(=O)N2CCN5CCOCC5

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C(=O)C(=O)N2CCN5CCOCC5

Origin of Product

United States

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